![molecular formula C14H20N6O2S B6436349 N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2549025-78-5](/img/structure/B6436349.png)
N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.13684508 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide (CAS No. 2549025-78-5) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant research findings.
- Molecular Formula : C14H20N6O2S
- Molecular Weight : 336.42 g/mol
- IUPAC Name : this compound
- InChI Key : BCGOEWFBHIULGO-UHFFFAOYSA-N
The primary mechanism of action for this compound involves its role as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt). This inhibition affects the phosphatidylinositol 3 kinase (PI3K)-PKB signaling pathway , which is critical in regulating cell proliferation and survival, particularly in cancer cells where this pathway is often dysregulated.
Anticancer Properties
Research indicates that this compound can significantly reduce cell proliferation and induce apoptosis in various cancer cell lines. The inhibition of PKB leads to decreased signaling through pathways that promote cell survival, making it a candidate for further studies in cancer therapeutics.
Cellular Effects
This compound has been shown to:
- Influence gene expression related to cell cycle regulation.
- Alter metabolic processes by interacting with various enzymes.
These effects are primarily mediated through its binding interactions with protein kinases, resulting in downstream effects on cellular metabolism and signaling pathways.
Table 1: Summary of Biological Activities
Study | Model | Key Findings |
---|---|---|
Study 1 | Human breast cancer cells | Significant reduction in cell viability at IC50 concentrations. Induction of apoptosis confirmed via flow cytometry. |
Study 2 | Mouse xenograft models | Tumor growth inhibition observed with daily administration. Reduction in PKB activity correlated with tumor size decrease. |
Study 3 | In vitro kinase assays | Demonstrated selective inhibition of PKB compared to other kinases, indicating a favorable selectivity profile for therapeutic applications. |
Notable Case Studies
- Human Breast Cancer Cells : A study demonstrated that treatment with this compound led to a marked decrease in proliferation rates and increased apoptosis markers, suggesting its potential as an anticancer agent.
- Xenograft Models : In vivo studies using mouse models showed that this compound effectively reduced tumor sizes when administered daily, highlighting its potential for systemic application in cancer therapy.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest that modifications in the linker group between piperidine and lipophilic substituents enhance its bioavailability and potency as an inhibitor of PKB.
Eigenschaften
IUPAC Name |
N-methyl-N-[[1-(7-methylpurin-6-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-18-9-17-13-12(18)14(16-8-15-13)20-6-10(7-20)5-19(2)23(21,22)11-3-4-11/h8-11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGOEWFBHIULGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CC(C3)CN(C)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.